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(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine is a synthetic organic compound characterized by its complex structure and potential applications in various scientific fields. Its molecular formula is C15H22ClFN2, and it has a molecular weight of 284.80 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a butyl group and a chlorofluorobenzyl moiety. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with 2-chloro-4-fluorobenzyl chloride. This reaction is usually facilitated by a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. Industrial production may utilize advanced techniques like continuous flow reactors to enhance scalability and efficiency .
This compound has diverse applications across several domains:
Interaction studies involving (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine are critical for understanding its biological effects. These studies typically focus on how the compound interacts with specific receptors or enzymes, which could lead to insights into its pharmacological properties. Comprehensive research is needed to map out these interactions fully and assess their implications for drug design and therapeutic applications .
Several compounds exhibit structural similarities to (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine. Here are some notable examples:
These compounds share structural characteristics but differ in their substituents, which can significantly affect their biological activities and applications.